Product packaging for 4-(Thian-3-YL)but-3-EN-2-one(Cat. No.:)

4-(Thian-3-YL)but-3-EN-2-one

Cat. No.: B8366280
M. Wt: 170.27 g/mol
InChI Key: OFRGHVLUBPEFPT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thian-3-yl)but-3-en-2-one is a chemical building block of interest in synthetic and medicinal chemistry. Its structure combines a thiane heterocycle with an α,β-unsaturated ketone (enone) system. The enone moiety is a versatile acceptor in Michael addition reactions and other transformations, making it valuable for constructing complex molecular architectures . The thianyl group can act as a key structural motif, potentially influencing the electronic properties and bioavailability of target molecules. In research settings, analogous compounds with heterocyclic substituents are frequently explored as intermediates in developing new pharmaceuticals and functional materials . For instance, thienyl-substituted azulene derivatives synthesized via cross-coupling reactions have been investigated for their unique photophysical properties . Researchers may utilize this compound in similar applications, such as synthesizing novel compounds for biological evaluation or materials science. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14OS B8366280 4-(Thian-3-YL)but-3-EN-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

(E)-4-(thian-3-yl)but-3-en-2-one

InChI

InChI=1S/C9H14OS/c1-8(10)4-5-9-3-2-6-11-7-9/h4-5,9H,2-3,6-7H2,1H3/b5-4+

InChI Key

OFRGHVLUBPEFPT-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)/C=C/C1CCCSC1

Canonical SMILES

CC(=O)C=CC1CCCSC1

Origin of Product

United States

Synthetic Methodologies for 4 Thian 3 Yl but 3 En 2 One and Its Thiane Substituted Enone Analogues

Direct Synthetic Routes to α,β-Unsaturated Ketones Containing Heterocyclic Moieties

The direct formation of the α,β-unsaturated ketone moiety on a molecule already containing a heterocyclic ring is a common and efficient strategy. This approach leverages well-established reactions for enone synthesis.

Condensation Reactions, including Aldol (B89426) Condensation Variants

Condensation reactions are a primary method for synthesizing enones due to their reliability and high yields. researchgate.net The most prominent among these is the Aldol condensation and its variant, the Claisen-Schmidt reaction. This reaction involves the base- or acid-catalyzed reaction between an aldehyde and a ketone. libretexts.orgresearchgate.net

For the synthesis of 4-(thian-3-yl)but-3-en-2-one, this would typically involve the reaction of thiane-3-carbaldehyde (B1280688) with acetone. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often with heating, to yield the more stable, conjugated α,β-unsaturated ketone. libretexts.org The use of heterocyclic aldehydes in these condensations is a well-documented and effective method for producing enones with diverse structural motifs. researchgate.net

Table 1: Examples of Aldol Condensation for Enone Synthesis

Aldehyde Reactant Ketone Reactant Catalyst/Conditions Product Type
Heterocyclic Aldehyde Acetone Base (e.g., NaOH, KOH) or Acid, Heat Heterocyclic but-3-en-2-one (B6265698)
Benzaldehyde Cyclohexanone Base (e.g., Pyrrolidine) α,α'-bis(benzylidene)cycloalkanone
Aromatic Aldehyde Substituted Acetophenone Acid or Base Chalcone (Aryl-substituted enone)

Dehydrogenation and Oxidative Approaches for Enone Formation

An alternative strategy for forming enones is the direct dehydrogenation of a corresponding saturated ketone. This method introduces a carbon-carbon double bond adjacent to the carbonyl group (α,β-position) and is considered a highly desirable transformation in organic synthesis. researchgate.net

Various catalytic systems have been developed for this purpose. Palladium-based catalysts, such as palladium(II) acetate, have been used to facilitate aerobic oxidative dehydrogenation, using molecular oxygen as the oxidant. organic-chemistry.orgresearchgate.net This approach offers an efficient and atom-economical route to enones. Additionally, transition-metal-free methods have emerged, such as using an iodine/potassium iodide system in dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both the solvent and a mild oxidant. rsc.orgresearchgate.net These methods can be applied to a wide range of ketones, including those with heterocyclic substituents, to produce the corresponding enones in good to high yields. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Dehydrogenation Methods for Enone Synthesis

Method Catalyst/Reagent Oxidant Key Features
Palladium-Catalyzed Pd(OAc)₂ O₂ General, economic, uses molecular oxygen. researchgate.net
Iodine-Catalyzed I₂/KI DMSO Transition-metal-free, mild conditions. rsc.orgresearchgate.net
Allyl-Palladium Catalysis Allyl-Palladium Complex Diethyl allyl phosphate Operates under salt-free conditions. acs.org
Iron-Catalyzed Iron catalyst Not specified Simple one-step reaction for various carbonyls. organic-chemistry.org

Carbon-Carbon Coupling Strategies for Butenone Scaffolds

Carbon-carbon bond-forming reactions are fundamental to organic synthesis and provide powerful tools for constructing complex molecular frameworks. organic-chemistry.org Various cross-coupling reactions can be employed to build the butenone scaffold attached to a thiane (B73995) ring.

For instance, a palladium-catalyzed Sonogashira coupling could be used to react a terminal alkyne with an aryl or vinyl halide. researchgate.net In this context, a thianyl halide could be coupled with an appropriate alkyne, such as 3-butyn-2-one, to form the target structure. Alternatively, a Heck reaction could couple a thianyl halide with methyl vinyl ketone. Another powerful method is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. A thianyl boronic acid or ester could be coupled with a vinyl halide like 4-halo-but-3-en-2-one to forge the key carbon-carbon bond. These methods offer great flexibility and functional group tolerance, making them highly valuable for synthesizing complex heterocyclic enones.

Strategies for Incorporating the Thiane Moiety into α,β-Unsaturated Ketones

This approach involves constructing the thiane ring as a key step in the synthesis, either on a molecule that already contains the butenone fragment or by using a pre-formed thiane building block.

Cyclization Approaches for Thiane Ring Formation

The formation of the thiane ring can be achieved through various cyclization strategies. A common method for creating thioethers, including cyclic ones, is through the thioetherification of haloalkanes. nih.gov To form a six-membered thiane ring, a linear precursor with functional groups at the 1 and 5 positions relative to the sulfur atom is required.

For example, one could synthesize a linear α,β-unsaturated ketone that also contains a thiol group and a leaving group (such as a halide or sulfonate) in the appropriate positions. An intramolecular nucleophilic substitution, where the thiol displaces the leaving group, would then lead to the formation of the thiane ring. While this approach can be more complex due to the need to synthesize the linear precursor, it offers a high degree of control over the final structure.

Introduction of Pre-formed Thianyl Subunits

Perhaps the most straightforward strategy involves using a commercially available or readily synthesized thiane derivative as a starting material. This approach leverages the synthetic methods described in section 2.1, but applies them to a pre-formed heterocyclic building block.

Key pre-formed thianyl subunits could include:

Thiane-3-carbaldehyde: This compound can directly undergo an Aldol or Claisen-Schmidt condensation with acetone to yield this compound. researchgate.netlibretexts.org

3-Halothiane (e.g., 3-Bromothiane): This subunit is suitable for various carbon-carbon cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce the butenone side chain. organic-chemistry.org

Thiane-3-carboxylic acid: This can be converted to an acid chloride and used in acylation reactions, such as a Friedel-Crafts-type reaction or coupling with an organometallic reagent, to form a ketone that can be further elaborated into the target enone.

Regioselective Attachment of the Thian-3-YL Fragment

The regioselective construction of this compound hinges on the formation of the C3-C4 bond, linking the thiane ring to the enone system without ambiguity. Two primary disconnection approaches are considered: the aldol condensation pathway and the Wittig-type olefination pathway. Each strategy utilizes a different precursor containing the thiane moiety to ensure its precise placement at the β-position of the enone.

Aldol Condensation Route

A classic and direct approach is the base-catalyzed aldol condensation between thiane-3-carbaldehyde and acetone. magritek.comumkc.edu In this reaction, a catalytic amount of base (e.g., sodium hydroxide) deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of thiane-3-carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water), often under the same reaction conditions, to yield the thermodynamically stable conjugated system of this compound. mnstate.edu The regioselectivity is intrinsically controlled by the choice of reactants, as the thiane ring is introduced as a single, functionalized unit.

Wittig-Type Olefination Route

An alternative and highly reliable method involves Wittig-type reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com This strategy would involve the reaction of thiane-3-carbaldehyde with a stabilized phosphonate (B1237965) ylide, such as diethyl (2-oxopropyl)phosphonate. The phosphonate is first deprotonated with a suitable base (e.g., sodium hydride or potassium tert-butoxide) to generate a nucleophilic phosphonate carbanion. This carbanion then attacks the thiane-3-carbaldehyde. The subsequent collapse of the intermediate and elimination of the phosphate byproduct affords the desired enone. tcichemicals.com This method is widely used for the synthesis of α,β-unsaturated carbonyl compounds and offers excellent control over the regiochemical outcome. conicet.gov.ar

Synthetic RouteKey ReactantsTypical ConditionsRegioselectivity Control
Aldol Condensation Thiane-3-carbaldehyde, AcetoneNaOH or KOH, Ethanol/Water, rtInherent to reactant structures
Horner-Wadsworth-Emmons Thiane-3-carbaldehyde, Diethyl (2-oxopropyl)phosphonate1. NaH, THF, 0 °C to rt; 2. AldehydeInherent to reactant structures

Stereoselective Synthesis of this compound

The double bond in this compound introduces the possibility of geometric isomerism ((E) and (Z) configurations). Furthermore, analogues of this compound may possess chiral centers, necessitating the use of asymmetric synthesis strategies.

Control of (E/Z) Stereochemistry of the α,β-Unsaturated System

The geometric configuration of the α,β-double bond is a critical aspect of the synthesis, as (E) and (Z) isomers can exhibit different physical properties and chemical reactivity. Control over this stereochemistry is typically achieved by selecting the appropriate olefination reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous for this purpose as it overwhelmingly favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.orgyoutube.com The reaction mechanism proceeds through intermediates that can equilibrate, allowing the sterically less hindered arrangement, which leads to the trans (or E) double bond, to predominate. nrochemistry.com The water-soluble dialkyl phosphate byproduct of the HWE reaction is also easily removed during aqueous workup, simplifying purification compared to the standard Wittig reaction. wikipedia.org

For cases where the (Z)-isomer is desired, modifications to the HWE reaction, such as the Still-Gennari olefination, can be employed. This method uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-equilibrating conditions (e.g., KHMDS with 18-crown-6 in THF at low temperatures) to kinetically favor the formation of the (Z)-alkene. nrochemistry.comyoutube.com

Olefination MethodTypical ReagentPredominant IsomerMechanistic Rationale
Horner-Wadsworth-Emmons Alkyl phosphonate ester(E)Thermodynamic control; formation of the most stable anti-intermediate. wikipedia.org
Still-Gennari Modification Trifluoroethyl phosphonate ester(Z)Kinetic control; accelerated elimination from the syn-intermediate. youtube.com
Standard Wittig Reaction Non-stabilized phosphonium (B103445) ylide(Z)Kinetic control; irreversible formation of the syn-oxaphosphetane.

Asymmetric Synthesis Approaches for Potential Chiral Centers in Analogues

While this compound is an achiral molecule, analogues bearing substituents on the thiane ring (e.g., at the C-2 or C-4 positions) would be chiral. The synthesis of single enantiomers of such analogues requires asymmetric synthetic methods.

One established strategy is the use of a chiral auxiliary . An achiral precursor could be covalently bonded to a chiral molecule (the auxiliary), which then directs a subsequent reaction to occur diastereoselectively. For example, a chiral auxiliary could be attached to the thiane precursor to direct a stereoselective alkylation, establishing the desired stereocenter before the enone side chain is introduced. After the key stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. nih.govdntb.gov.ua

Asymmetric catalysis offers a more atom-economical approach. This involves using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For synthesizing chiral thiane-containing building blocks, methods such as transition-metal-catalyzed asymmetric transfer hydrogenation of a suitable unsaturated precursor could be employed. mdpi.com Chiral rhodium or ruthenium complexes, for instance, are effective in the asymmetric reduction of C=C or C=N bonds, which could be used to set a stereocenter on the heterocyclic ring. mdpi.com

Furthermore, organocatalysis using small chiral organic molecules, such as proline derivatives, could be applied to an asymmetric aldol or Michael reaction. This could potentially construct the enone framework while simultaneously establishing a chiral center, either on the thiane ring of a precursor or on the side chain of an analogue.

Isolation and Purification Techniques for this compound

The successful isolation and purification of the target compound from the reaction mixture are critical to obtaining a sample of high purity for characterization and further use. The process typically involves a combination of extraction, chromatography, and crystallization.

Following the completion of the synthesis, the reaction mixture is typically subjected to an aqueous workup. This involves partitioning the mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous acid/base solution. This step serves to remove inorganic salts, water-soluble starting materials, and byproducts, such as the dialkyl phosphate salts generated in an HWE reaction. wikipedia.org

Chromatography is the primary technique for separating the desired product from unreacted starting materials and organic byproducts.

Thin-Layer Chromatography (TLC): Initially, TLC is used to monitor the progress of the reaction and to determine an appropriate solvent system (mobile phase) for column chromatography.

Column Chromatography: The crude product obtained after extraction is purified on a larger scale using column chromatography with silica gel as the stationary phase. The compound is eluted with a solvent system determined by TLC, separating components based on their differential polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can be used for final purity analysis or for the purification of small quantities of the compound with high resolution.

Crystallization is an effective final purification step if the product is a solid. The purified fractions from chromatography are combined, the solvent is removed in vacuo, and the resulting solid is recrystallized. uct.ac.za This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. wikipedia.orglibretexts.org The pure crystals are then collected by filtration.

TechniquePrincipleApplication for this compound
Liquid-Liquid Extraction Differential solubility of compounds in two immiscible liquid phases.Removal of inorganic salts and water-soluble byproducts (e.g., phosphate from HWE).
Column Chromatography Separation based on differential adsorption of components to a solid stationary phase (silica gel).Primary purification method to separate the target enone from starting materials and organic side products.
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. uct.ac.zaFinal purification of the solid product to obtain a high-purity, crystalline material.
Thin-Layer Chromatography Separation on a small scale to quickly assess purity and optimize conditions for column chromatography.Reaction monitoring and mobile phase selection.

Chemical Reactivity and Transformation Studies of 4 Thian 3 Yl but 3 En 2 One

Reactivity Profile of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a highly versatile functional group known for its susceptibility to both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition at the β-carbon. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles.

The Michael addition, a cornerstone of carbon-carbon bond formation, is a principal reaction pathway for α,β-unsaturated ketones. wikipedia.org In this reaction, a soft nucleophile, known as a Michael donor (such as an enolate, a Gilman reagent, or a thiol), adds to the β-carbon of the butenone chain. For 4-(Thian-3-YL)but-3-EN-2-one, this 1,4-addition pathway is highly favorable.

The addition of organocuprates (Gilman reagents) or stabilized carbanions (e.g., from malonic esters) can be used to introduce a wide variety of alkyl, aryl, or functionalized groups at the β-position. Similarly, hetero-Michael additions, such as the addition of thiols (thia-Michael addition) or amines (aza-Michael addition), proceed readily, often under mild, base-catalyzed conditions. rsc.orglew.ro The reversibility of the thia-Michael addition has also been explored as a tool in dynamic combinatorial chemistry. rsc.org

Table 1: Examples of Potential Conjugate Addition Reactions

Michael Donor (Nucleophile)Reagent/CatalystProduct Type
Dimethyl malonateBase (e.g., NaOEt)5-(Thian-3-yl)-4-acetyl-pentanoic acid methyl ester derivative
ThiophenolBase (e.g., Et3N)4-(Phenylthio)-4-(thian-3-yl)butan-2-one
Lithium dimethylcuprate (Me2CuLi)Et2O, low temp.4-(Thian-3-yl)pentan-2-one
AnilineNone or mild acid/base4-(Phenylamino)-4-(thian-3-yl)butan-2-one

The electron-deficient alkene of the α,β-unsaturated ketone system makes this compound an excellent dienophile for Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction with a conjugated diene provides a direct route to substituted cyclohexene (B86901) derivatives, forming two new carbon-carbon bonds in a stereospecific manner. wikipedia.org The reaction is typically thermally promoted, although Lewis acid catalysis can enhance both the rate and regioselectivity. The endo-product is often favored due to secondary orbital interactions.

Furthermore, the C=C double bond can act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This class of reactions involves a 1,3-dipole (e.g., an azide (B81097), nitrile oxide, or nitrone) and leads to the formation of five-membered heterocyclic rings. wikipedia.orgfrontiersin.org For instance, reaction with an organic azide would yield a triazoline ring, while reaction with a nitrone would produce an isoxazolidine. These reactions are highly valuable for constructing complex heterocyclic frameworks. nih.gov

Table 2: Potential Cycloaddition Reactions

Reaction TypeReactantProduct Class
Diels-Alder [4+2]1,3-ButadieneSubstituted cyclohexene
Diels-Alder [4+2]CyclopentadieneBicyclic adduct (norbornene derivative)
1,3-Dipolar CycloadditionPhenyl azideTriazoline derivative
1,3-Dipolar CycloadditionN-Benzyl-C-phenylnitroneIsoxazolidine derivative

While conjugate addition is often dominant with soft nucleophiles, hard nucleophiles (e.g., organolithium reagents, Grignard reagents) can favor direct 1,2-addition to the carbonyl carbon. This reaction results in the formation of a tertiary alcohol after acidic workup. The carbonyl group can also undergo reduction to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). Under appropriate conditions, NaBH₄ can selectively reduce the carbonyl without affecting the C=C double bond.

The carbonyl group can also be protected. For instance, reaction with a diol like ethylene (B1197577) glycol under acidic conditions forms a cyclic acetal (B89532) (ketal), which is stable to nucleophiles and bases. Similarly, reaction with 1,3-propanedithiol (B87085) forms a dithiane, a thioacetal that can be useful for further synthetic manipulations. organic-chemistry.org

Reactivity Governing the Thiane (B73995) Ring System

The thiane ring is a saturated six-membered heterocycle containing a sulfur atom. Unlike smaller, more strained sulfur heterocycles like thietanes, the thiane ring is relatively stable. nih.govbeilstein-journals.org Its reactivity is primarily centered on the sulfur atom, which possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.

The sulfur atom in the thiane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. nih.govorganic-chemistry.org A variety of oxidizing agents can be employed, and the choice of reagent can influence the stereochemical outcome of the oxidation. datapdf.comacs.org Oxidation of 4-substituted thianes can lead to a mixture of cis and trans sulfoxides (referring to the relationship between the S=O bond and the 4-substituent).

The stereoselectivity of this oxidation is influenced by the oxidant and reaction conditions. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. Studies on 4-substituted thianes have shown that the ratio of axial to equatorial sulfoxide formation is highly dependent on steric and electronic factors. datapdf.comresearchgate.net For instance, it has been observed that in many cases, the thermodynamically more stable product is the sulfoxide with the oxygen atom in an axial position. datapdf.com Stronger oxidation conditions or using a stoichiometric excess of the oxidant will lead to the corresponding sulfone, where the sulfur atom is in its highest oxidation state.

Table 3: Oxidation States of the Thiane Moiety

Oxidizing Agent (Example)ProductSulfur Oxidation State
~1 equivalent m-CPBA or H₂O₂4-(Thian-1-oxide-3-yl)but-3-en-2-one+4 (Sulfoxide)
>2 equivalents m-CPBA or H₂O₂4-(Thian-1,1-dioxide-3-yl)but-3-en-2-one+6 (Sulfone)

The thiane ring is generally robust and less prone to ring-opening reactions compared to its four-membered thietane (B1214591) counterpart due to lower ring strain. nih.gov However, under specific and often harsh conditions, ring cleavage can be induced. Reductive cleavage using dissolving metals (e.g., sodium in liquid ammonia) or powerful reducing agents like lithium aluminum hydride in the presence of certain catalysts can lead to ring-opening. Another potential pathway, though less common for thianes, involves neighboring group participation or specific activation, for example, through S-alkylation to form a sulfonium (B1226848) salt, which can then be susceptible to nucleophilic attack leading to ring cleavage. Such reactions are not as facile as with smaller rings and typically require forcing conditions.

Functionalization and Substitution Reactions on the Thiane Ring

While specific studies on the functionalization of the thiane ring within this compound are not extensively documented in publicly available literature, the reactivity of the thiane moiety can be inferred from the well-established chemistry of cyclic thioethers. The sulfur atom in the thiane ring possesses lone pairs of electrons, making it nucleophilic and susceptible to a range of transformations.

Key potential reactions for the functionalization and substitution on the thiane ring include:

Oxidation: The sulfur atom can be readily oxidized to form a sulfoxide and subsequently a sulfone. These transformations significantly alter the electronic properties and steric profile of the ring, which can influence the reactivity of the adjacent α,β-unsaturated ketone.

Alkylation and Acylation: The nucleophilic sulfur can react with electrophiles such as alkyl halides or acyl chlorides to form sulfonium salts. These salts can then undergo further reactions, including dealkylation or rearrangement.

Ring-Opening Reactions: Under certain conditions, particularly with strong nucleophiles or in the presence of specific catalysts, the thiane ring can undergo cleavage.

Table 1: Plausible Functionalization Reactions of the Thiane Ring

Reaction TypeReagents and ConditionsExpected Product
Oxidationm-CPBA, H₂O₂4-(1-Oxothian-3-yl)but-3-en-2-one or 4-(1,1-Dioxothian-3-yl)but-3-en-2-one
S-AlkylationAlkyl halide (e.g., CH₃I)3-(4-Oxobut-2-en-1-yl)-1-methylthian-1-ium salt
Pummerer RearrangementAcetic anhydride, heatα-Acetoxymethylene derivative

Note: The products listed are hypothetical and based on the general reactivity of thiane derivatives.

Multi-component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The α,β-unsaturated ketone functionality in this compound makes it an excellent candidate for participation in various MCRs. In these reactions, it can act as a Michael acceptor, providing a key structural motif for the final product.

Several well-known MCRs could potentially utilize this compound:

Hantzsch Dihydropyridine Synthesis: A four-component reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester. In a modified version, this compound could serve as the Michael acceptor.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.

Gewald Aminothiophene Synthesis: A three-component reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur to produce a polysubstituted aminothiophene. While this reaction typically involves a carbonyl compound, modifications could allow for the incorporation of an α,β-unsaturated ketone.

Table 2: Potential Multi-component Reactions Involving this compound

Reaction NameReactantsPotential Product Class
Hantzsch-type ReactionAldehyde, β-Ketoester, AmmoniaSubstituted Dihydropyridines
Biginelli-type ReactionAldehyde, Urea/ThioureaDihydropyrimidinones or thiones
Michael Addition-Initiated MCRsVarious nucleophiles and electrophilesHighly functionalized carbocycles and heterocycles

Note: The feasibility and outcome of these reactions with this compound would require experimental validation.

The strategic combination of the thiane moiety and the α,β-unsaturated ketone in this compound presents a rich platform for the synthesis of diverse and complex molecular architectures through both stepwise functionalization and convergent multi-component strategies. Further research in this area would be valuable to fully exploit the synthetic potential of this versatile building block.

Structural Elucidation and Spectroscopic Characterization of 4 Thian 3 Yl but 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and deduce the electronic environment of each atom.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 4-(Thian-3-YL)but-3-EN-2-one, the spectrum is expected to show distinct signals for the methyl, vinyl, and thiane (B73995) ring protons. Protons on carbons adjacent to electronegative atoms or unsaturated systems are typically shifted downfield (to a higher ppm value). libretexts.orgcompoundchem.comlibretexts.org

The methyl protons (H-1) are anticipated to appear as a singlet in the range of δ 2.0-2.5 ppm, characteristic of a methyl ketone. libretexts.org The vinyl protons, H-3 and H-4, will appear as doublets due to coupling with each other. The H-3 proton, being alpha to the carbonyl group, is expected around δ 6.0-6.5 ppm, while the H-4 proton, beta to the carbonyl, will be further downfield, likely in the δ 6.5-7.5 ppm range. The protons of the thiane ring will produce a series of complex multiplets between δ 1.5 and δ 3.0 ppm. chemicalbook.com Specifically, the protons on C-2' and C-6', adjacent to the sulfur atom, are expected to be the most downfield within this range.

Table 1: Predicted ¹H NMR Assignments for this compound Predicted data based on analogous compounds and chemical shift theory.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (CH₃)2.0 - 2.5Singlet (s)3H
H-36.0 - 6.5Doublet (d)1H
H-46.5 - 7.5Doublet (d)1H
H-3'2.8 - 3.2Multiplet (m)1H
H-2', H-4', H-5', H-6'1.5 - 3.0Multiplets (m)8H

The ¹³C NMR spectrum reveals the number of chemically unique carbon atoms. The carbonyl carbon (C-2) of the ketone is highly deshielded and expected to appear significantly downfield, typically in the range of δ 190-210 ppm. libretexts.orgoregonstate.edu The vinylic carbons (C-3 and C-4) are found in the characteristic alkene region of the spectrum (δ 115-150 ppm). netlify.app The methyl carbon (C-1) will be the most upfield signal, generally below δ 30 ppm. The carbons of the thiane ring are expected to resonate between δ 25-50 ppm. chemicalbook.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

DEPT-90: Only CH signals are observed.

This allows for the unambiguous assignment of each carbon signal based on the number of attached protons. uvic.ca

Table 2: Predicted ¹³C NMR and DEPT Assignments for this compound Predicted data based on analogous compounds and chemical shift theory.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135
C-1 (CH₃)20 - 30No SignalPositive
C-2 (C=O)195 - 205No SignalNo Signal
C-3125 - 135PositivePositive
C-4140 - 150PositivePositive
C-3'35 - 45PositivePositive
C-2', C-6'28 - 35No SignalNegative
C-4', C-5'25 - 30No SignalNegative

Two-dimensional (2D) NMR experiments are crucial for confirming the proposed structure by establishing correlations between nuclei. science.govscribd.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu Key expected correlations for this compound would be between the vinyl protons H-3 and H-4, and among the adjacent protons within the thiane ring (e.g., H-3' with its neighbors on C-2' and C-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu It would show a cross-peak for each C-H bond, for example, linking the ¹H signal at δ ~2.2 ppm to the ¹³C signal at δ ~25 ppm (C-1), and the vinyl proton signals to their corresponding vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to four bonds. sdsu.eduresearchgate.net It is vital for connecting different parts of the molecule. Expected key correlations include:

From the methyl protons (H-1) to the carbonyl carbon (C-2) and the vinyl carbon (C-3).

From the vinyl proton H-3 to C-1, C-2, and C-4.

From the vinyl proton H-4 to C-2 and C-3'. This correlation is critical as it connects the butenone chain to the thiane ring.

The geometry of the carbon-carbon double bond (C-3 to C-4) can be determined from the coupling constant (J-value) between the vinyl protons, H-3 and H-4. The magnitude of this three-bond coupling (³JH3-H4) is dependent on the dihedral angle between the protons.

A trans configuration typically exhibits a large coupling constant, in the range of 11–18 Hz . libretexts.orgopenochem.org

A cis configuration shows a smaller coupling constant, generally between 6–15 Hz . libretexts.orgresearchgate.net

By measuring the separation of the peaks in the doublets corresponding to H-3 and H-4, the stereochemistry of the alkene can be confidently assigned.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a characteristic fingerprint of the molecule's functional groups.

For this compound, the most prominent feature would be the strong, sharp absorption band for the carbonyl (C=O) group. Because the ketone is conjugated with a C=C double bond, its stretching frequency is lowered compared to a simple aliphatic ketone. This peak is expected in the range of 1666–1685 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The C=C double bond stretch, also part of the conjugated system, would give rise to a medium-intensity band around 1640-1680 cm⁻¹. orgchemboulder.comscribd.com Other characteristic absorptions include C-H stretching vibrations. The sp² C-H stretches of the vinyl group are expected just above 3000 cm⁻¹, while the sp³ C-H stretches from the methyl and thiane moieties will appear just below 3000 cm⁻¹. spectroscopyonline.comlibretexts.orgdummies.com

Table 3: Predicted IR Absorption Bands for this compound Predicted data based on typical functional group absorption ranges.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch=C-H (sp²)3010 - 3100Medium
C-H Stretch-C-H (sp³)2850 - 3000Medium-Strong
C=O Stretchα,β-Unsaturated Ketone1666 - 1685Strong
C=C StretchConjugated Alkene1640 - 1680Medium

Raman Spectroscopy Applications

For this compound, Raman spectroscopy would be instrumental in confirming the presence of key structural features. The α,β-unsaturated ketone moiety is expected to produce characteristic and strong Raman signals. The C=O stretching vibration of the ketone and the C=C stretching of the conjugated alkene are particularly informative. Furthermore, the vibrations associated with the thiane ring, specifically the C-S bond stretching and ring deformation modes, would provide definitive evidence for the heterocyclic portion of the molecule. Shifts in the positions of these peaks can also offer insights into molecular conformation and intermolecular interactions. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Carbonyl Stretch C=O (conjugated ketone) 1650 - 1690
Alkene Stretch C=C (conjugated) 1600 - 1650
C-H Stretch (alkene) =C-H 3000 - 3100
C-H Stretch (alkane) C-H (in thiane ring) 2850 - 3000

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weight and deducing molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. By measuring the mass of an ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₈H₁₂OS. HRMS would be used to experimentally verify the exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺. This precise measurement provides a high degree of confidence in the assigned molecular formula, ruling out other potential structures with the same integer mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₂OS
Nominal Mass 156 amu
Monoisotopic (Exact) Mass 156.0660 Da
Expected Ion (ESI+) [M+H]⁺

In mass spectrometry, after the initial ionization, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org Analyzing this fragmentation pattern provides valuable information that can be pieced together to confirm the molecule's structure. The fragmentation of α,β-unsaturated ketones is well-studied and typically involves cleavages at specific bonds relative to the functional groups. nih.govresearchgate.net

For this compound, several key fragmentation pathways would be anticipated. The most common cleavages for ketones are α-cleavages—the breaking of the bond adjacent to the carbonyl group. wikipedia.org This could result in the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). Additionally, cleavage of the bond connecting the butenone side chain to the thiane ring is a likely fragmentation route. The stability of the resulting fragment ions often dictates the most abundant peaks (base peak) in the spectrum.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Proposed Fragment Ion (Structure) Fragmentation Pathway Predicted m/z
[C₇H₉OS]⁺ Loss of •CH₃ (α-cleavage) 141.04
[C₆H₉S]⁺ Loss of •COCH₃ (α-cleavage) 113.04
[C₅H₉S]⁺ Cleavage at the C-C bond adjacent to the ring 101.04

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, their chemical bonds, bond angles, and torsional angles can be determined with high precision. memtein.com

The application of X-ray crystallography to this compound would first require the growth of a suitable single crystal. The subsequent diffraction experiment would provide unequivocal proof of its structure. wikipedia.org This analysis would confirm the connectivity of the atoms, establish the stereochemistry at the double bond (E or Z configuration), and reveal the conformation of the thiane ring (e.g., chair conformation). Furthermore, the data would detail how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. mdpi.com While specific data for the title compound is unavailable, the table below presents representative crystallographic parameters typical for related organic molecules.

Table 4: Representative Crystal Data and Structure Refinement Parameters

Parameter Example Value
Empirical formula C₈H₁₂OS
Formula weight 156.25
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.1 Å, b = 13.3 Å, c = 6.6 Å
α = 90°, β = 98.5°, γ = 90°
Volume 888.0 ų
Z (molecules per unit cell) 4
Calculated density 1.168 Mg/m³
Final R indices [I>2σ(I)] R₁ = 0.063, wR₂ = 0.150

Conformational Analysis and Stereochemical Considerations of 4 Thian 3 Yl but 3 En 2 One

Conformational Preferences of the Six-Membered Thiane (B73995) Ring (e.g., Chair Conformations)

The thiane ring, a sulfur-containing analog of cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. uobabylon.edu.iqnih.gov This arrangement is energetically more favorable than other potential forms, such as the boat or twist-boat conformations. youtube.com In the chair form, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). youtube.com

For a monosubstituted thiane ring, the substituent's preference for either the axial or equatorial position is largely determined by steric factors. youtube.com Bulky groups generally favor the equatorial position to avoid unfavorable steric interactions with the axial hydrogen atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. youtube.comresearchgate.net The energetic cost of a substituent occupying an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. rsc.orgnih.gov A larger A-value signifies a stronger preference for the equatorial position. docbrown.info For the 4-(Thian-3-YL)but-3-EN-2-one molecule, the but-3-en-2-one (B6265698) substituent at the C-3 position is expected to have a significant steric bulk, and thus would strongly prefer the equatorial orientation to minimize these destabilizing 1,3-diaxial interactions. youtube.com

The presence of the sulfur atom introduces subtle geometric differences compared to cyclohexane. The carbon-sulfur bonds are longer than carbon-carbon bonds, and the C-S-C bond angle is more acute than the C-C-C angle. These factors result in a slightly more puckered or flattened chair conformation for thiane, which can influence the precise energies and interconversion barriers of the ring.

Table 1: Comparison of Conformational Parameters

ParameterCyclohexaneThiane
C-C Bond Length~1.54 Å~1.54 Å
C-S Bond LengthN/A~1.82 Å
C-C-C Bond Angle~111.5°~113°
C-S-C Bond AngleN/A~97°

Stereoisomerism of the But-3-EN-2-one Moiety (E/Z Isomers)

The but-3-en-2-one side chain contains a carbon-carbon double bond, which gives rise to geometric isomerism. Due to the restricted rotation around the double bond, two distinct stereoisomers can exist: the (E) and (Z) isomers. savemyexams.com These isomers are also sometimes referred to as trans and cis isomers, respectively. docbrown.info

The designation of (E) and (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond. savemyexams.com The (E) isomer has the higher-priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. savemyexams.com

In general, the (E) isomer of an α,β-unsaturated ketone is thermodynamically more stable than the (Z) isomer. aklectures.com This increased stability is attributed to the minimization of steric strain, as the bulkier substituents are positioned farther apart. aklectures.com For this compound, the (E) configuration would place the larger thiane ring and the acetyl group on opposite sides of the double bond, leading to a lower energy state. Conversely, the (Z) configuration would force these groups into closer proximity, resulting in steric repulsion and a less stable molecule.

Analysis of Intramolecular and Intermolecular Interactions Influencing Conformation

The final, preferred conformation of this compound is a result of a complex balance of various non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions:

Steric Hindrance: As discussed, 1,3-diaxial interactions within the thiane ring and steric repulsion between the thiane and butenone moieties in the (Z)-isomer are primary destabilizing forces.

Dipole-Dipole Interactions: The carbonyl group (C=O) in the butenone side chain is strongly polarized. This creates a dipole moment that can interact with the dipole arising from the C-S-C moiety in the thiane ring. The relative orientation of the ring and the side chain will be influenced by the tendency of these dipoles to align in a way that minimizes electrostatic repulsion.

Weak Hydrogen Bonds: It is possible for weak intramolecular C-H···O hydrogen bonds to form between the carbonyl oxygen and nearby hydrogen atoms on the thiane ring. Such interactions, while individually weak, can collectively contribute to stabilizing a particular conformation. nih.govnih.gov

Intermolecular Interactions:

Dipole-Dipole Forces: In the condensed phase (liquid or solid), the polar carbonyl groups of adjacent molecules will interact with each other. These dipole-dipole forces are significant intermolecular attractions that influence physical properties like boiling point and crystal packing. rsc.org

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor in the presence of suitable donor molecules (e.g., protic solvents), which can affect solubility and the conformational equilibrium in solution.

The cumulative effect of these interactions dictates the molecule's shape and how it arranges itself with respect to other molecules in a given environment. mdpi.com

Dynamic Conformational Studies (e.g., Ring Inversion Barriers)

The chair conformation of the thiane ring is not static. It undergoes a dynamic process known as ring inversion or "ring-flipping," where one chair conformation converts into another. vu.nl During this process, all axial bonds become equatorial, and all equatorial bonds become axial. aklectures.com

The rate of this inversion is determined by the energy barrier between the two chair forms. This barrier can be studied experimentally using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy. nih.govrsc.orgoatext.com By monitoring the NMR spectrum at different temperatures, the coalescence point—where signals from axial and equatorial protons merge—can be identified, allowing for the calculation of the free energy of activation (ΔG‡) for the inversion process. rsc.org

For the unsubstituted thiane ring, this barrier is a known quantity. However, the presence of the but-3-en-2-one substituent at the C-3 position significantly influences this dynamic equilibrium. Because of the strong energetic preference for the bulky substituent to be in the equatorial position, the two chair conformers are not of equal energy. The conformer with the axial substituent is much less stable. The energy barrier for the inversion from the more stable equatorial conformer to the less stable axial conformer will be significantly higher than the reverse process. Consequently, at any given time, the vast majority of molecules will exist in the conformation where the 4-but-3-en-2-one group is equatorial. youtube.com

Computational Chemistry and Theoretical Studies of 4 Thian 3 Yl but 3 En 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Thian-3-YL)but-3-EN-2-one, DFT calculations offer a robust framework for understanding its molecular properties.

Geometry Optimization and Energetic Landscape

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to achieve this. nih.govgoogle.com The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy, yielding the equilibrium geometry.

The energetic landscape of the molecule can be explored by identifying various conformers and transition states. The thian ring can exist in different conformations, such as chair and boat forms, and the rotation around the single bonds in the butenone side chain can also lead to different stable structures. By calculating the relative energies of these conformers, the most probable shapes of the molecule at a given temperature can be determined. For instance, the chair conformation of the thian ring is generally the most stable. The planarity of the conjugated enone system is also a key feature that is confirmed and refined through geometry optimization.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.23 Å
C=C~1.35 Å
C-S (Thian)~1.82 Å
Bond AngleC-C=O~120°
C=C-C~122°
Dihedral AngleC-C-C=C~180° (trans)

Note: These are representative values based on DFT calculations of similar α,β-unsaturated ketones and heterocyclic compounds.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. researchgate.net These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

The calculated vibrational frequencies can be correlated with experimental IR spectra, aiding in the identification and characterization of the compound. Key vibrational modes for this compound would include:

C=O stretch: The carbonyl group's stretching vibration is a strong, characteristic peak. For α,β-unsaturated ketones, this band is typically observed at a lower wavenumber (around 1666-1685 cm⁻¹) compared to saturated ketones, due to conjugation. orgchemboulder.com

C=C stretch: The stretching of the carbon-carbon double bond in the enone system will also produce a distinct peak, usually in the range of 1600-1650 cm⁻¹.

C-S stretch: The stretching vibrations of the carbon-sulfur bonds within the thian ring would appear in the fingerprint region of the IR spectrum.

C-H stretches and bends: Vibrations associated with the C-H bonds of the thian ring and the butenone chain will also be present.

Theoretical spectra can be scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational method.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchCarbonyl~1675
C=C StretchAlkene~1630
C-H Stretch (alkene)C=C-H~3050
C-H Stretch (alkane)C-H~2900-3000
C-S StretchThian~600-800

Note: These are estimated values based on typical vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for this purpose. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference (like tetramethylsilane, TMS) can be predicted.

For this compound, predicting the ¹H and ¹³C NMR spectra would be particularly useful for structural elucidation. The chemical shifts of the protons and carbons in the thian ring will be influenced by the electronegativity of the sulfur atom and the ring's conformation. The protons and carbons of the α,β-unsaturated ketone system will have characteristic shifts due to the deshielding effects of the carbonyl group and the double bond. For example, the β-carbon of the enone is typically more deshielded than the α-carbon.

Comparing the predicted NMR spectra with experimental data can help confirm the proposed structure and assign specific resonances to the corresponding atoms in the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Prediction of Chemical Reactivity

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the conjugated π-system of the enone moiety is expected to significantly influence the HOMO and LUMO energies. The HOMO is likely to be distributed over the C=C double bond and the sulfur atom, while the LUMO will be predominantly located on the C=C-C=O conjugated system. The presence of the sulfur atom with its lone pairs of electrons may raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to analogous compounds without the sulfur atom.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5

Note: These are example values based on FMO analysis of similar conjugated systems.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MEP maps are valuable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The sulfur atom in the thian ring would also exhibit a region of negative potential.

Positive potential (blue): Regions of low electron density, which are prone to nucleophilic attack. These would be found around the hydrogen atoms and the carbonyl carbon atom. The β-carbon of the enone system is also a likely site for nucleophilic addition.

The MEP map provides a clear and intuitive picture of the molecule's charge distribution, complementing the insights gained from FMO analysis.

Computational chemistry and theoretical studies offer a powerful lens through which to examine the properties of this compound. Through DFT calculations, we can obtain a detailed picture of its optimized geometry, vibrational characteristics, and NMR spectral properties. Furthermore, FMO analysis and MEP mapping provide crucial insights into its electronic structure and chemical reactivity. While this article presents a theoretical framework based on established computational methods and data from analogous systems, it underscores the potential of in silico studies to guide and interpret experimental investigations of this intriguing molecule.

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the computational chemistry and theoretical studies of the compound this compound. At present, there is no publicly accessible research detailing the elucidation of its reaction mechanisms, characterization of transition states, or analysis of energetic profiles through computational methods.

Furthermore, the investigation into the conformational sampling of this compound or its relevant derivatives via molecular dynamics simulations also appears to be absent from the current body of scientific publications. This scarcity of data prevents a detailed discussion on the specific topics requested.

While computational studies, including Density Functional Theory (DFT) and molecular dynamics, are powerful tools for understanding the behavior of molecules, they have not yet been applied to this particular compound in any published research. Such studies are crucial for:

Reaction Mechanism Elucidation: Computational methods are instrumental in mapping out the step-by-step process of chemical reactions. They allow for the theoretical examination of potential pathways, helping to identify the most likely mechanism.

Transition State Characterization: Identifying and analyzing the transition state—the highest energy point along the reaction coordinate—is fundamental to understanding reaction kinetics. Computational chemistry provides insights into the geometry and energy of these fleeting structures.

Energetic Profiles: By calculating the energy of reactants, intermediates, transition states, and products, computational models can construct a complete energetic profile of a reaction. This profile is key to predicting reaction feasibility and rates.

Molecular Dynamics Simulations: These simulations provide a dynamic picture of a molecule's movement and conformational changes over time. This is particularly valuable for understanding how a molecule might interact with its environment or other molecules.

The absence of such computational data for this compound means that a scientifically accurate and detailed article on these specific aspects cannot be generated at this time. Future research in the field of computational chemistry may address this knowledge gap, which would then enable a comprehensive analysis as requested.

Synthesis and Reactivity of Derivatives and Analogues of 4 Thian 3 Yl but 3 En 2 One

Systematic Synthesis of Novel Thiane-Substituted α,β-Unsaturated Ketones

The synthesis of α,β-unsaturated ketones is a well-established area of organic chemistry, with numerous methods available for their construction. The systematic synthesis of novel thiane-substituted α,β-unsaturated ketones, such as analogues of 4-(Thian-3-YL)but-3-EN-2-one, can be approached through several reliable synthetic routes. A common and effective strategy is the aldol (B89426) condensation reaction. This method involves the reaction of a thiane-containing aldehyde with a ketone, or vice versa, in the presence of an acid or base catalyst, followed by dehydration to yield the enone.

For instance, the synthesis of a generic thiane-substituted enone could be envisioned starting from thiane-3-carbaldehyde (B1280688) and acetone. The reaction, typically catalyzed by a base like sodium hydroxide, would proceed through an aldol addition product, which then undergoes facile dehydration to afford the corresponding α,β-unsaturated ketone. The choice of reactants can be varied to produce a library of derivatives with different substitution patterns on both the thiane (B73995) ring and the butenone moiety.

Another powerful method for the synthesis of α,β-unsaturated ketones is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. In this approach, a thiane-containing phosphonium (B103445) ylide or phosphonate (B1237965) carbanion would be reacted with an appropriate α-keto-aldehyde or a related species. The HWE reaction, in particular, is often preferred for the synthesis of enones as it typically provides the (E)-isomer with high stereoselectivity.

The following table summarizes potential synthetic routes to thiane-substituted α,β-unsaturated ketones:

Reaction Type Starting Materials Key Reagents/Catalysts General Product
Aldol CondensationThiane-3-carbaldehyde, AcetoneNaOH or other basesThis compound
Wittig ReactionThiane-3-carbaldehyde, Acetonyltriphenylphosphonium chlorideStrong base (e.g., n-BuLi)This compound
Horner-Wadsworth-Emmons ReactionThiane-3-carbaldehyde, Diethyl (2-oxopropyl)phosphonateBase (e.g., NaH)(E)-4-(Thian-3-yl)but-3-en-2-one

Chemical Modification Strategies on the Butenone Moiety

The butenone moiety of this compound is rich in functionality, offering several sites for chemical modification. The electrophilic nature of the β-carbon and the carbonyl carbon, as well as the nucleophilicity of the carbonyl oxygen, allows for a wide range of transformations.

One of the most common reactions of α,β-unsaturated ketones is Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon of the enone. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce new functional groups at this position. For example, the reaction of a thiane-substituted enone with a primary or secondary amine would yield a β-amino ketone, a valuable intermediate for the synthesis of other heterocyclic systems.

The carbonyl group itself can also be a target for modification. Reduction of the ketone to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation can be stereoselective, depending on the substrate and the reagents used. The resulting allylic alcohol can then be used in further synthetic manipulations.

Furthermore, the double bond of the enone can undergo various addition reactions. For instance, halogenation with reagents like bromine (Br₂) would lead to the formation of a dibromo derivative. Epoxidation of the double bond, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would yield an α,β-epoxy ketone, another versatile synthetic intermediate.

A summary of potential modifications on the butenone moiety is presented in the table below:

Reaction Type Reagent Product Type
Michael AdditionAmines, Thiols, Grignard reagentsβ-Substituted ketones
Carbonyl ReductionSodium borohydride (NaBH₄)Allylic alcohols
Epoxidationm-Chloroperoxybenzoic acid (m-CPBA)α,β-Epoxy ketones
HalogenationBromine (Br₂)Dibromo adducts

Integration into Fused or Polycyclic Heterocyclic Systems through Chemical Reactions

The thiane-substituted α,β-unsaturated ketone scaffold is an excellent starting point for the construction of more complex fused or polycyclic heterocyclic systems. The reactivity of the enone moiety allows for various cyclization reactions, leading to the formation of new rings.

A prominent example is the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. By reacting the enone with appropriate reagents, five-membered heterocyclic rings can be fused to the existing structure. For example, reaction with Lawesson's reagent could potentially lead to the formation of a thienopyrane derivative.

Another important class of reactions is cycloaddition reactions. The double bond of the enone can act as a dienophile in a Diels-Alder reaction with a suitable diene, leading to the formation of a six-membered ring. This [4+2] cycloaddition is a powerful tool for the construction of complex polycyclic systems with high stereocontrol.

Furthermore, the reaction of thiane-substituted enones with binucleophiles can lead to the formation of various heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazoline or pyrazole-containing fused systems. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoline (B3343090) derivatives. These reactions significantly expand the chemical space accessible from the initial thiane-enone scaffold.

The following table outlines some potential cyclization strategies:

Reaction Type Reagent Resulting Heterocyclic System
Paal-Knorr typeLawesson's reagentThiophene-fused systems
Diels-Alder ReactionDienes (e.g., butadiene)Fused cyclohexene (B86901) derivatives
CondensationHydrazine derivativesPyrazoline/Pyrazole-fused systems
CondensationHydroxylamineIsoxazoline-fused systems

Structure-Reactivity Relationship Studies of Chemically Modified Analogues (focused on chemical transformations)

The study of structure-reactivity relationships provides crucial insights into how modifications to a molecule's structure influence its chemical behavior. For analogues of this compound, these studies would focus on how substituents on the thiane ring or the butenone moiety affect the rates and outcomes of various chemical transformations.

For instance, the introduction of electron-withdrawing or electron-donating groups on the thiane ring could modulate the electrophilicity of the enone system. An electron-withdrawing group would be expected to increase the reactivity of the β-carbon towards nucleophilic attack in a Michael addition, while an electron-donating group would have the opposite effect.

Similarly, substitution at the α- or β-positions of the butenone moiety would have a significant impact on its reactivity. Steric hindrance from bulky substituents could impede the approach of nucleophiles, slowing down reaction rates. Electronic effects of these substituents would also play a crucial role. For example, an electron-withdrawing group at the α-position would further activate the double bond for conjugate addition.

Computational studies can complement experimental findings by providing a deeper understanding of the electronic structure and reaction mechanisms. Quantum chemical calculations can be used to model the transition states of various reactions and to predict the effect of different substituents on the activation energies. nih.gov This synergistic approach of experimental and theoretical studies is essential for the rational design of new analogues with desired reactivity profiles.

A hypothetical structure-reactivity study could involve comparing the rates of Michael addition of a standard nucleophile to a series of thiane-enone analogues with varying substituents, as illustrated in the table below:

Analogue Substituent on Thiane Ring Predicted Relative Rate of Michael Addition
1 NoneBaseline
2 Electron-donating group (e.g., -CH₃)Slower than baseline
3 Electron-withdrawing group (e.g., -SO₂CH₃)Faster than baseline

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry. Future research should prioritize the development of sustainable and atom-economical synthetic routes to 4-(Thian-3-YL)but-3-EN-2-one. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and maximizing the incorporation of all starting materials into the final product.

One promising avenue is the exploration of multicomponent reactions (MCRs). An MCR-based approach could potentially construct the target molecule in a single step from simple, readily available precursors, thereby significantly improving efficiency and reducing waste compared to traditional multi-step syntheses. For instance, a hypothetical "green" synthesis could be compared against a more traditional approach as illustrated in the table below.

Table 1: Comparison of Hypothetical Synthetic Routes to this compound

Parameter Traditional Route (e.g., Wittig or Horner-Wadsworth-Emmons) Proposed Green Route (e.g., Multicomponent Reaction)
Number of Steps 3-4 1-2
Atom Economy ~50-60% >85%
Solvents Chlorinated solvents (e.g., Dichloromethane) Benign solvents (e.g., Ethanol, Water) or solvent-free
Byproducts Stoichiometric phosphine oxide or other salts Minimal, ideally only water

| Energy Consumption | Higher (multiple heating/cooling cycles) | Lower (fewer steps) |

Further research in this area would involve screening various starting materials and catalysts to optimize the yield and purity of the product under environmentally benign conditions.

Exploration of Novel Reaction Pathways and Catalytic Systems for this compound

The development of novel reaction pathways and the application of innovative catalytic systems are crucial for advancing the chemistry of this compound. While classical condensation reactions might be employed for its synthesis, there is a vast, unexplored landscape of catalytic methods that could offer superior selectivity, efficiency, and milder reaction conditions.

Future work should investigate the use of various catalytic systems, including:

Organocatalysis: Chiral organocatalysts could be employed to develop enantioselective syntheses of derivatives of this compound.

Transition Metal Catalysis: Catalysts based on metals like palladium, copper, or rhodium could enable novel cross-coupling reactions to introduce functional diversity to the core structure.

Biocatalysis: The use of enzymes could offer highly selective and environmentally friendly synthetic routes.

A systematic screening of catalysts for a key bond-forming reaction, such as the formation of the carbon-carbon double bond, would be a valuable starting point.

Table 2: Hypothetical Catalyst Screening for the Synthesis of this compound

Entry Catalyst Solvent Temperature (°C) Yield (%)
1 Piperidine Ethanol 80 65
2 Proline DMSO 60 72
3 Pd(OAc)₂/PPh₃ Toluene 100 85
4 CuI/DMEDA Acetonitrile 70 78

Application of Advanced Spectroscopic Techniques for Fine Structural and Dynamic Characterization

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is essential for predicting its reactivity and potential biological activity. While standard spectroscopic techniques like ¹H and ¹³C NMR are fundamental, advanced methods can provide deeper insights.

Future research should employ a suite of advanced spectroscopic techniques:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments could elucidate the through-space proximity of protons, providing information about the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS): This would confirm the elemental composition with high accuracy.

Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz)
1 198.5 - - -
2 27.8 2.25 s -
3 130.2 6.30 d 16.0
4 145.1 7.10 dd 16.0, 8.0
3' (Thian) 45.3 3.50 m -
2'/4' (Thian) 32.1 2.90 m -

Further Computational Insights into Complex Reaction Mechanisms and Molecular Interactions

Computational chemistry offers a powerful tool for complementing experimental studies. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of this compound.

Future computational investigations should focus on:

Reaction Mechanism Elucidation: Modeling potential synthetic pathways to determine transition state energies and reaction kinetics, which can guide the optimization of reaction conditions.

Conformational Analysis: Calculating the relative energies of different conformers to predict the most stable three-dimensional structure.

Prediction of Spectroscopic Properties: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Molecular Docking Studies: If the molecule is explored for biological applications, docking simulations could predict its binding affinity and mode of interaction with target proteins.

Table 4: Hypothetical Summary of Computational Findings for this compound

Parameter Computational Method Calculated Value
HOMO-LUMO Gap DFT (B3LYP/6-31G*) 4.5 eV
Dipole Moment DFT (B3LYP/6-31G*) 3.2 D
Activation Energy for key C-C bond formation DFT (B3LYP/6-31G*) 18.5 kcal/mol

| Calculated ¹³C Shift (C=O) | GIAO-DFT | 197.9 ppm |

By pursuing these avenues of research, the scientific community can build a comprehensive understanding of the chemical nature and potential utility of this compound, paving the way for its application in various fields of science and technology.

Q & A

Q. How can researchers optimize the synthesis of 4-(Thian-3-YL)but-3-EN-2-one to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction stoichiometry, solvent selection, and catalytic systems. For analogous butenone derivatives, reaction conditions such as temperature (55–60°C for similar compounds) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions . Purification via column chromatography or recrystallization using solvents like hexane/ethyl acetate mixtures can enhance purity . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., acid/base catalysts) are recommended to improve yields.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of the thianyl group and enone system. Coupling constants in ¹H NMR can verify the E/Z configuration of the double bond .
  • Infrared (IR) Spectroscopy: To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic/thiophene ring vibrations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation .
  • X-ray Crystallography: Using SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry and confirm the 3D structure .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer: Refer to safety protocols for structurally similar compounds:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors, as analogous enones exhibit respiratory toxicity .
  • Storage: Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

  • DFT Calculations: Compare experimental NMR/IR data with computational models to identify conformational equilibria .
  • Variable-Temperature NMR: Probe temperature-dependent shifts caused by rotational barriers or hydrogen bonding .
  • Multi-Technique Validation: Cross-reference X-ray data (SHELXL-refined) with spectroscopic results to isolate artifacts .

Q. What experimental strategies elucidate the bioactivity mechanisms of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., tyrosinase inhibition assays) .
  • Molecular Docking: Use software like AutoDock to model interactions between the enone moiety and enzyme active sites, focusing on Michael addition susceptibility .
  • Gene Expression Analysis: Quantify changes in melanogenesis-related genes (e.g., tyrosinase, MITF) via qPCR in cell lines treated with the compound .

Q. How can substituent effects on the thianyl ring influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Hammett Analysis: Correlate substituent electronic parameters (σ⁺) with reaction rates to quantify electronic effects .
  • Competition Experiments: Compare reactivity of derivatives with electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups in Diels-Alder reactions .
  • Computational Studies: Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in cycloadditions .

Q. What methodologies are recommended for analyzing conflicting data in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

  • Multivariate Statistics: Apply principal component analysis (PCA) to disentangle electronic, steric, and solubility effects in bioactivity datasets .
  • Crystal Engineering: Modify crystallization conditions (e.g., solvent polarity) to isolate polymorphs with distinct biological profiles .
  • Meta-Analysis: Aggregate data from structurally related compounds (e.g., 4-arylbutenones) to identify trends in activity .

Data Presentation and Critical Analysis

Q. How should researchers present and statistically validate spectroscopic data for this compound in publications?

Methodological Answer:

  • Tabular Summaries: Include chemical shifts (δ, ppm), coupling constants (J, Hz), and integration values for NMR .
  • Error Analysis: Report standard deviations for replicate measurements (e.g., melting points, HPLC retention times) .
  • Comparative Tables: Contrast experimental data with literature values for analogous compounds to highlight novelty .

Q. What advanced computational tools can predict the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Silico Metabolism Prediction: Use software like SwissADME or MetaPrint2D to identify probable Phase I/II metabolites .
  • Density Functional Theory (DFT): Calculate activation energies for oxidation reactions at the enone or thianyl moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.